molecular formula C11H7ClFN3O2 B2879324 N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034441-81-9

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2879324
CAS No.: 2034441-81-9
M. Wt: 267.64
InChI Key: HZPSSWSWTHJPFE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, as well as a 3-chloro-4-fluorophenyl moiety

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the receptor . This interruption of signaling can lead to a decrease in cancer cell proliferation.

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through mechanisms such as cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (as indicated by the activation of caspase-9 and the executioner caspases-3 and 7), nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the condensation of a suitable pyrimidine derivative with a chloro-4-fluorophenylamine under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)

  • N-(3-chloro-4-fluorophenyl)-2,6-difluoro-3-methylbenzamide

Uniqueness: N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide stands out due to its specific structural features, such as the hydroxyl group on the pyrimidine ring and the chloro-4-fluorophenyl moiety

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2/c12-7-3-6(1-2-8(7)13)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSSWSWTHJPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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